2-(Prop-2-yn-1-ylsulfanyl)benzoic acid
Overview
Description
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H8O2S. It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-yn-1-ylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoic acid: Lacks the prop-2-yn-1-yl group.
Propargyl benzoate: Contains a propargyl group but lacks the thiol functionality.
2-(Methylthio)benzoic acid: Contains a methylthio group instead of the prop-2-yn-1-ylsulfanyl group.
Uniqueness
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is unique due to the presence of both a prop-2-yn-1-ylsulfanyl group and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid, a compound with a unique sulfanyl group attached to a benzoic acid structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety with a prop-2-yn-1-ylsulfanyl substituent, which may influence its biological properties through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate pathways involved in inflammation, apoptosis, and cellular signaling.
- Enzyme Inhibition : Compounds in the benzoic acid family have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Antioxidant Activity : The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. In vitro assays revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, potentially useful in treating infections caused by these pathogens.
Anticancer Potential
Research on benzoic acid derivatives has also highlighted their anticancer properties. A study investigating the effects of related compounds on cancer cell lines reported:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15 | Induction of apoptosis |
A2058 (melanoma) | 20 | Inhibition of cell proliferation |
These findings indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
Study on Proteostasis Modulation
A notable study evaluated the effects of benzoic acid derivatives on proteostasis networks, particularly focusing on the ubiquitin-proteasome pathway (UPP) and autophagy. The results showed that certain derivatives could significantly enhance the activity of cathepsins B and L, enzymes involved in protein degradation:
"The hydroxybenzoic acid scaffold could be considered as a promising candidate for the development of novel modulators of the proteostasis network" .
This suggests that this compound may also play a role in modulating these critical cellular processes.
Cytotoxicity Assessment
In another investigation assessing cytotoxicity across various cell lines, it was found that while some derivatives exhibited significant growth inhibition in cancer cells, they showed minimal toxicity in normal fibroblast cells:
Cell Line | Growth Inhibition (%) |
---|---|
CCD25sk (fibroblast) | 3.56 |
HepG2 | 4.81 |
A2058 | 5.02 |
This differential effect underscores the potential for therapeutic applications with reduced side effects .
Properties
IUPAC Name |
2-prop-2-ynylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLWCSQPKMQSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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